2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves multiple steps, typically starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a diketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve continuous synthesis processes to ensure efficiency and scalability. Continuous reactors can be used to introduce raw materials and carry out reactions under controlled conditions, minimizing product loss and enhancing safety .
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can be used to modify the quinoxaline core or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The quinoxaline core and trifluoromethyl group play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenyl derivatives: These compounds share the trifluoromethyl group and exhibit similar reactivity and applications.
Quinoxaline derivatives: Compounds with a quinoxaline core are widely studied for their biological and chemical properties.
Uniqueness
The presence of both ethoxybenzoyl and trifluoromethylphenyl groups enhances its versatility in various research fields .
Properties
IUPAC Name |
2-[1-(4-ethoxybenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N3O4/c1-2-36-19-12-10-16(11-13-19)25(35)32-21-9-4-3-8-20(21)31-24(34)22(32)15-23(33)30-18-7-5-6-17(14-18)26(27,28)29/h3-14,22H,2,15H2,1H3,(H,30,33)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGHQGRZLNZADD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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